Spiro[3-azaindoline-2,1'-cyclohexane]
Overview
Description
Spiro[3-azaindoline-2,1’-cyclohexane] is a heterocyclic compound with a unique spiro structure, where a cyclohexane ring is fused to an azaindoline moiety.
Mechanism of Action
Target of Action
Spiro[3-azaindoline-2,1’-cyclohexane] is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Some spiro compounds have been associated with antioxidant activities , suggesting that they might interact with oxidative stress pathways. More research is needed to confirm this and identify other affected pathways and their downstream effects.
Result of Action
Given the potential antioxidant activities of some spiro compounds , it’s possible that this compound could have protective effects against oxidative stress at the molecular and cellular levels. More research is needed to confirm this and explore other potential effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-azaindoline-2,1’-cyclohexane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of Spiro[3-azaindoline-2,1’-cyclohexane] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Spiro[3-azaindoline-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted azaindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro[3-azaindoline-2,1’-cyclohexane] is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, Spiro[3-azaindoline-2,1’-cyclohexane] derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, Spiro[3-azaindoline-2,1’-cyclohexane] is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Similar spiro structure but with an indole moiety.
Spirooxindole: Contains an oxindole moiety.
Spirobenzimidazole: Features a benzimidazole ring
Uniqueness
Spiro[3-azaindoline-2,1’-cyclohexane] is unique due to its specific azaindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spiro compounds .
Properties
IUPAC Name |
spiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13-14H,1,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEQCYWQCBWFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346489 | |
Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-03-2 | |
Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRO(CYCLOHEXANE-1,2'-BENZIMIDAZOLINE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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